molecular formula C11H9F3N2S B12352670 3-Quinolinecarbonitrile, 1,2,5,6,7,8-hexahydro-2-thioxo-4-(trifluoromethyl)-

3-Quinolinecarbonitrile, 1,2,5,6,7,8-hexahydro-2-thioxo-4-(trifluoromethyl)-

Cat. No.: B12352670
M. Wt: 258.26 g/mol
InChI Key: ASRXOAIJCJQBJM-UHFFFAOYSA-N
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Description

2-Mercapto-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a heterocyclic compound that contains sulfur, fluorine, and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable quinoline derivative, the introduction of the trifluoromethyl group and the mercapto group can be achieved through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group would yield sulfoxides or sulfones, while reduction of the nitrile group would produce primary amines.

Scientific Research Applications

2-Mercapto-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in drug discovery and development.

    Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-Mercapto-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to irreversible inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercapto-4-(trifluoromethyl)pyrimidine
  • 2-Mercapto-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine

Uniqueness

Compared to similar compounds, 2-Mercapto-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile has a unique tetrahydroquinoline core, which provides additional stability and potential for diverse chemical modifications. The presence of the trifluoromethyl group further enhances its chemical properties, making it more reactive and versatile in various applications.

Properties

Molecular Formula

C11H9F3N2S

Molecular Weight

258.26 g/mol

IUPAC Name

2-sulfanylidene-4-(trifluoromethyl)-5,6,7,8-tetrahydro-4aH-quinoline-3-carbonitrile

InChI

InChI=1S/C11H9F3N2S/c12-11(13,14)9-6-3-1-2-4-8(6)16-10(17)7(9)5-15/h6H,1-4H2

InChI Key

ASRXOAIJCJQBJM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC(=S)C(=C(C2C1)C(F)(F)F)C#N

Origin of Product

United States

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